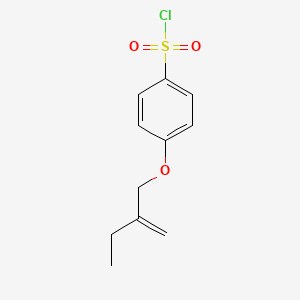
4-(2-Methylenebutoxy)benzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methylenebutoxy)benzenesulfonyl chloride is an organosulfur compound that features a benzenesulfonyl chloride group attached to a 2-methylenebutoxy substituent
Métodos De Preparación
The synthesis of 4-(2-Methylenebutoxy)benzenesulfonyl chloride can be achieved through several methods. One common approach involves the reaction of benzenesulfonyl chloride with 2-methylenebutoxy alcohol under suitable conditions. The reaction typically requires a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out at a controlled temperature to ensure the desired product is obtained with high yield.
Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to produce the compound in larger quantities. These methods often optimize reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
4-(2-Methylenebutoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. Common reagents include amines and alcohols.
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group, to form sulfone derivatives.
Reduction: Reduction of the sulfonyl chloride group can yield sulfinyl or thiol derivatives, depending on the reducing agent used.
Major products formed from these reactions include sulfonamides, sulfonate esters, sulfones, and thiols.
Aplicaciones Científicas De Investigación
4-(2-Methylenebutoxy)benzenesulfonyl chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl groups into molecules, which can modify their chemical properties and reactivity.
Biology: The compound can be used to study enzyme inhibition and protein modification, as sulfonyl chlorides are known to react with amino acid residues in proteins.
Industry: Used in the production of specialty chemicals, such as surfactants and polymers, where the sulfonyl group imparts desirable properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Methylenebutoxy)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, such as amines and alcohols, to form covalent bonds. In biological systems, the compound can modify proteins by reacting with amino acid residues, potentially altering their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparación Con Compuestos Similares
4-(2-Methylenebutoxy)benzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as benzenesulfonyl chloride and toluenesulfonyl chloride. While all these compounds share the reactive sulfonyl chloride group, their substituents influence their reactivity and applications:
Benzenesulfonyl chloride: A simpler structure with a phenyl group, commonly used in organic synthesis.
Toluenesulfonyl chloride: Contains a methyl group on the benzene ring, making it a solid at room temperature and easier to handle.
References
Propiedades
Fórmula molecular |
C11H13ClO3S |
|---|---|
Peso molecular |
260.74 g/mol |
Nombre IUPAC |
4-(2-methylidenebutoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C11H13ClO3S/c1-3-9(2)8-15-10-4-6-11(7-5-10)16(12,13)14/h4-7H,2-3,8H2,1H3 |
Clave InChI |
WYJVFRSSYPZLDC-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C)COC1=CC=C(C=C1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


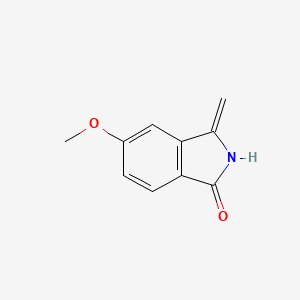
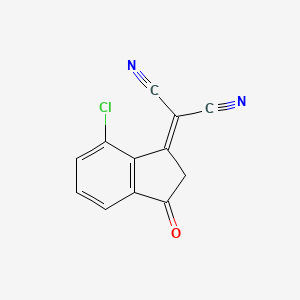
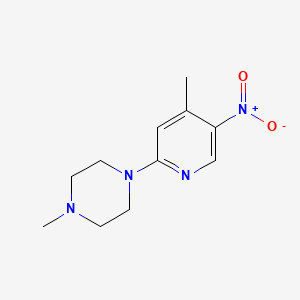
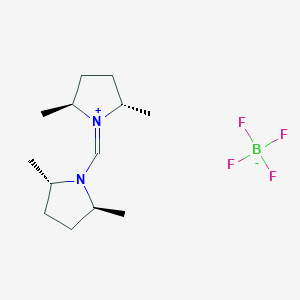

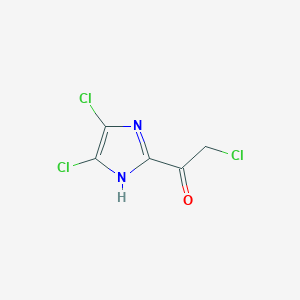
![(4S,4aS,5aS,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide](/img/structure/B12816921.png)
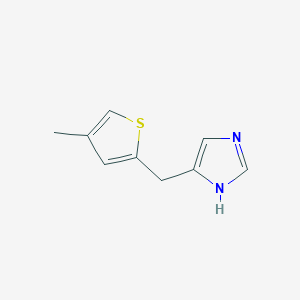


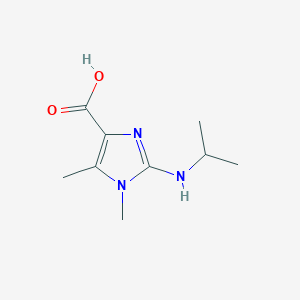
![4-Nitrobenzyl (4r,5s,6s)-6-[(1r)-1-hydroxyethyl]-4-methyl-3-[[(3s,5s)-1-(4-nitrobenzyloxycarbonyl)-5-(sulfamoylaminomethyl)pyrrolidin-3-yl]thio]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12816962.png)


